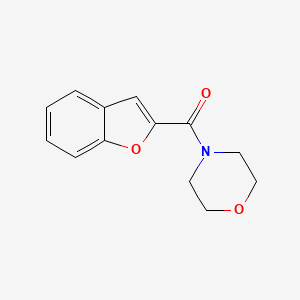

2-Benzofuranyl-4-morpholinylmethanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(14-5-7-16-8-6-14)12-9-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPIRBXHECCCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285444 | |

| Record name | 2-Benzofuranyl-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56321899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77509-76-3 | |

| Record name | 2-Benzofuranyl-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77509-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofuranyl-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below compares structural parameters of 2-Benzofuranyl-4-morpholinylmethanone with related methanone derivatives:

Notes:

- The benzofuran core introduces a fused heterocyclic ring, distinct from benzophenone or benzothiazole derivatives.

- The morpholine group in the target compound contrasts with halogen (Cl, F) or hydroxyl substituents in analogs, impacting polarity and hydrogen-bonding capacity .

Receptor Binding and Pharmacological Profiles

- Morpholine-containing analogs: Compounds like 2-(Morpholinomethyl)benzophenone derivatives () are structurally similar, with substituents (e.g., Cl, CH₃, OCH₃) modulating receptor affinity. Morpholine’s nitrogen and oxygen atoms may facilitate interactions with IGRS or similar targets, as seen in high-affinity ligands like [¹²⁵I]AMIPI (Kd = 2.0–2.6 nM) .

- Benzophenones with halogen substituents: The (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone exhibits antifungal and anti-inflammatory activity, attributed to electron-withdrawing groups (F) enhancing stability and hydroxyl groups enabling hydrogen bonding .

- Benzothiazole derivatives: While biological data are lacking for the compound in , benzothiazoles are known for antitumor and antimicrobial properties, suggesting that chloro substituents may enhance cytotoxicity .

Physicochemical Properties

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation can directly attach the morpholinylmethanone group to the benzofuran ring. However, the benzofuran’s electron-rich nature requires careful optimization:

-

Catalyst : AlCl₃ or FeCl₃.

-

Acylating Agent : Morpholin-4-yl-acetyl chloride.

-

Solvent : Nitromethane or CS₂.

Limitations : Competing side reactions (e.g., ring alkylation) reduce yields to ~40%.

Optimization and Mechanistic Insights

Catalytic Systems

Solvent and Temperature Effects

-

Polar Aprotic Solvents (DMF, DCM): Improve solubility of intermediates.

-

Reaction Temperature : 60–100°C balances reaction rate and side-product formation.

Purification and Characterization

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates the product.

-

Spectroscopic Data :

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 50–65% | Scalable, mild conditions | Requires acyl chloride preparation |

| Friedel-Crafts | ~40% | Direct coupling | Low regioselectivity |

| Cross-Coupling | 55–70% | High specificity | Costly catalysts |

Q & A

Q. What are the common synthetic routes for preparing 2-benzofuranyl-4-morpholinylmethanone derivatives, and how are key intermediates validated?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation under anhydrous conditions with catalysts like AlCl₃, as demonstrated in benzophenone syntheses . For morpholine integration, nucleophilic substitution or coupling reactions (e.g., amidation) are employed, requiring inert atmospheres and temperature control (80–90°C) to prevent side reactions . Key intermediates are validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor purity and conversion rates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and substituent positions, particularly for distinguishing morpholine ring protons (δ 2.5–4.0 ppm) and benzofuran aromatic signals . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-N stretches . X-ray crystallography, as used for related benzophenones, resolves absolute configurations .

Q. What purification strategies are recommended for isolating morpholine-containing benzophenone derivatives?

- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for separating polar morpholine derivatives . Recrystallization from ethanol or dichloromethane improves purity, as shown in benzophenone analogs with >90% recovery . For highly hygroscopic compounds, vacuum drying with desiccants (e.g., P₂O₅) is advised .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in complex benzofuran-morpholine hybrid syntheses?

- Methodological Answer : Catalyst screening (e.g., Pd-based catalysts for cross-coupling) and solvent optimization (e.g., DMF for polar intermediates) enhance reaction efficiency . Kinetic studies using in situ NMR or HPLC identify rate-limiting steps, such as morpholine ring closure . For example, increasing reaction temperature to 90°C improved yields in nitrobenzene-mediated Friedel-Crafts reactions by 20% .

Q. What strategies resolve contradictions between computational predictions and experimental data in benzofuran-morpholine systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can reconcile discrepancies in regioselectivity or steric effects. For instance, InChI and SMILES data from crystallized analogs (e.g., (2,4-dichlorophenyl)morpholinylmethanone) validate computational models . Multi-parametric optimization (MPO) combines experimental NMR shifts with predicted chemical descriptors to refine conformational analyses .

Q. What computational approaches are used to model structure-activity relationships in benzofuran-morpholinylmethanone derivatives?

- Methodological Answer : Molecular docking studies leverage crystallographic data (e.g., PDB ID TU7) to predict binding affinities for biological targets like enzymes or receptors . Quantitative Structure-Activity Relationship (QSAR) models incorporate substituent parameters (e.g., Hammett σ values) to correlate electronic effects with bioactivity . For example, methoxy groups on the benzofuran ring enhance antifungal activity by modulating electron density .

Q. How do structural modifications at the benzofuran ring affect biological activity in morpholinylmethanone derivatives?

- Methodological Answer : Substituent variation (e.g., hydroxyl, fluoro, or trifluoromethyl groups) alters pharmacokinetic properties. For example, fluorination at the 2-position increases metabolic stability, as shown in anti-HIV benzophenones . Bioisosteric replacement of morpholine with piperidine (e.g., in second-generation derivatives) improves blood-brain barrier penetration, validated via in vitro permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.